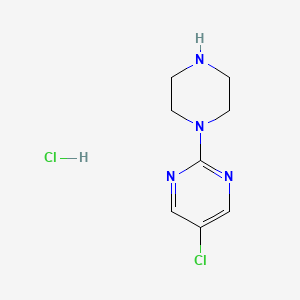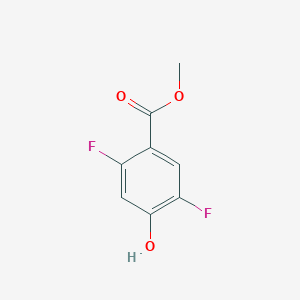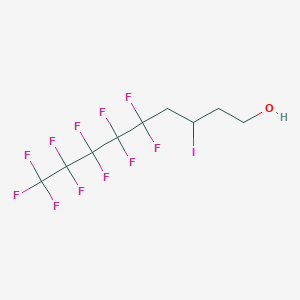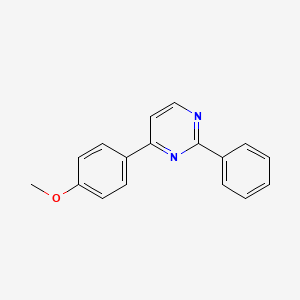
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane is a chemical compound with significant potential in various fields of research. Its unique molecular structure, characterized by the presence of fluorine, bromine, and dioxane rings, makes it a versatile compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane typically involves the bromination of 1,4-benzodioxane. This process can be carried out using bromine in acetic acid . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the benzodioxane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学的研究の応用
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane involves its interaction with molecular targets and pathways. The presence of fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to specific targets. The dioxane ring structure also plays a role in its overall chemical behavior.
類似化合物との比較
2,2-Difluoro-3,3-dimethyl-1,4-benzodioxane: Lacks the bromine atom, resulting in different reactivity and applications.
3,3-Dimethyl-6-bromo-1,4-benzodioxane:
2,2-Difluoro-1,4-benzodioxane: Lacks the methyl and bromine groups, leading to variations in its chemical behavior.
Uniqueness: 2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane stands out due to the combination of fluorine, bromine, and dioxane rings in its structure. This unique arrangement imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
6-bromo-2,2-difluoro-3,3-dimethyl-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-9(2)10(12,13)15-7-4-3-6(11)5-8(7)14-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQCWIARBINCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C(O1)C=C(C=C2)Br)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














